molecular formula C12H14N4 B14024695 5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine

5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine

Cat. No.: B14024695
M. Wt: 214.27 g/mol
InChI Key: WCWYSSOPGQIQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with a pyridine derivative under acidic or basic conditions to form the pyrazole ring, followed by further functionalization to introduce the pyridin-2-amine moiety .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

5-[1-(cyclopropylmethyl)pyrazol-4-yl]pyridin-2-amine

InChI

InChI=1S/C12H14N4/c13-12-4-3-10(5-14-12)11-6-15-16(8-11)7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H2,13,14)

InChI Key

WCWYSSOPGQIQSM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C=N2)C3=CN=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.